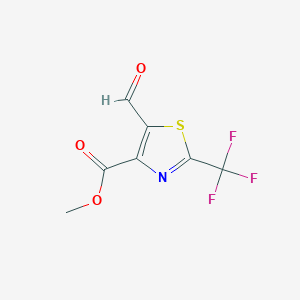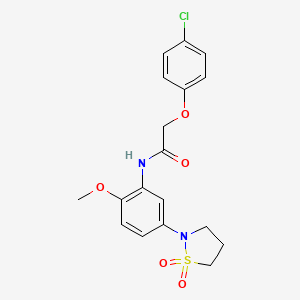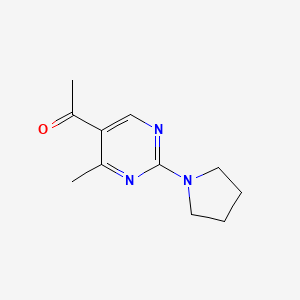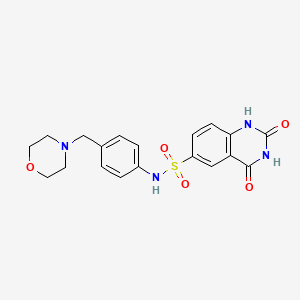![molecular formula C20H22N2O7 B2618683 7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid CAS No. 2169266-69-5](/img/structure/B2618683.png)
7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid” is a derivative of pomalidomide . Pomalidomide is a third-generation immunomodulatory drug (IMiD) developed by Celgene of USA . It enhances the immune response mediated by T cells and NK cells, inhibits the production of monocyte proinflammatory cytokines, and induces apoptosis of cancer cells .
Synthesis Analysis
The compound can be synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The synthesis involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of the compound was confirmed by 1H NMR and 13C NMR . The 1H NMR spectrum showed peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum also showed peaks at different chemical shifts, indicating the presence of various types of carbon atoms .Chemical Reactions Analysis
The compound is involved in several step reactions of substitution, click reaction, and addition reaction during its synthesis . The detailed operation involves the reaction of 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindoline-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) to form an intermediate compound . This intermediate compound then reacts with 3-ethynylaniline or 4-ethynylaniline to form the final compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.27 . It is a solid at room temperature and should be stored at 2-8°C in an inert atmosphere . The compound is slightly soluble in dichloromethane and dimethyl sulfoxide (DMSO) .Wissenschaftliche Forschungsanwendungen
7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid has been used in a variety of scientific research applications, including in vivo and in vitro studies. In vivo studies have included animal models, such as mice and rats, to examine the effects of this compound on various biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-viral properties. In vitro studies have included cell culture systems to examine the effects of this compound on biochemical and physiological processes, such as cell proliferation and apoptosis.
Wirkmechanismus
Target of Action
The primary target of 7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid, also known as Thalidomide-O-C6-COOH, is a component of the E3 ubiquitin ligase complex known as cereblon . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Thalidomide-O-C6-COOH interacts with its target, cereblon, by binding to it . This binding leads to the selective degradation of specific transcription factors, namely IKZF3 and IKZF1 . The degradation of these transcription factors is a key aspect of the compound’s mode of action .
Biochemical Pathways
The interaction of Thalidomide-O-C6-COOH with cereblon affects several biochemical pathways. It modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokines . This modulation can lead to immunosuppressive and anti-angiogenic activity .
Pharmacokinetics
It is known that thalidomide, a related compound, exhibits absorption rate-limited pharmacokinetics This suggests that Thalidomide-O-C6-COOH may have similar properties
Result of Action
The molecular and cellular effects of Thalidomide-O-C6-COOH’s action are primarily related to its immunosuppressive and anti-angiogenic activity . By degrading specific transcription factors and modulating the release of inflammatory mediators, Thalidomide-O-C6-COOH can suppress immune responses and inhibit the formation of new blood vessels .
Action Environment
The action, efficacy, and stability of Thalidomide-O-C6-COOH can be influenced by various environmental factors. For example, the pH of the body fluids can affect the compound’s stability and activity Additionally, factors such as the presence of other medications, the individual’s health status, and genetic factors can also influence the compound’s action and efficacy
Biologische Aktivität
7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-viral properties. In animal models, this compound has been found to reduce inflammation and oxidative stress, inhibit tumor growth, and reduce the replication of viruses. In cell culture systems, this compound has been found to regulate cell proliferation and apoptosis.
Biochemical and Physiological Effects
In addition to its biological activities, this compound has also been found to have biochemical and physiological effects on cells and tissues. In animal models, this compound has been found to modulate the activity of various enzymes, such as COX-2 and NOS, and interact with various receptors, such as PPAR and NF-κB. In cell culture systems, this compound has been found to modulate the expression of various genes and proteins, such as those involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid in laboratory experiments has many advantages. For example, it is a synthetic compound that is readily available and can be synthesized in a variety of ways. In addition, it has a wide range of biological activities and can be used in a variety of in vivo and in vitro studies. However, there are also some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its pharmacodynamics is not yet fully characterized.
Zukünftige Richtungen
The future directions for 7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid research are numerous. Further research should be conducted to better understand the exact mechanism of action of this compound and its pharmacodynamics. In addition, further studies should be conducted to explore the potential therapeutic applications of this compound, such as in the treatment of various diseases and disorders. Furthermore, further studies should be conducted to explore the potential side effects of this compound and to identify any potential drug-drug interactions. Finally, further research should be conducted to explore the potential use of this compound in drug delivery systems and to identify any potential drug-target interactions.
Synthesemethoden
7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid can be synthesized by a variety of methods. One method involves the reaction of 2-chloro-6-methylpiperidine with ethyl 2-chloro-3-oxo-4-phenylbutanoate in the presence of a base, such as sodium hydroxide, in a solvent, such as ethanol. The reaction yields this compound as the primary product. Other methods for the synthesis of this compound have also been reported, such as the reaction of 2-chloro-6-methylpiperidine with ethyl 2-chloro-3-oxo-4-phenylbutanoate in the presence of an acid, such as hydrochloric acid, in a solvent, such as ethanol.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c23-15-10-9-13(18(26)21-15)22-19(27)12-6-5-7-14(17(12)20(22)28)29-11-4-2-1-3-8-16(24)25/h5-7,13H,1-4,8-11H2,(H,24,25)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATNDOUDCIVVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-3-carboxylate](/img/structure/B2618602.png)
![2-Amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2618605.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2618606.png)
![N-(2-methoxy-5-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2618607.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2618613.png)


![3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2618617.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2618619.png)
![N-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2618621.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2618622.png)